Biological Activity of 3,4-Dimethylcinnoline Derivatives
Biological Activity of 3,4-Dimethylcinnoline Derivatives
The 3,4-Dimethylcinnoline Derivatives: Technical Guide to Biological Activity is structured below. This guide prioritizes the most significant recent medicinal chemistry breakthrough for this specific scaffold—its role as a Positive Allosteric Modulator (PAM) for the M4 muscarinic receptor —while also covering its foundational antimicrobial and antiproliferative properties.
Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Version: 1.0
Executive Summary & Scaffold Profile
The 3,4-dimethylcinnoline core (benzo[c]pyridazine) represents a privileged heterocyclic scaffold in modern drug discovery. While traditionally explored for broad-spectrum antimicrobial and cytotoxic properties, recent high-impact medicinal chemistry campaigns (2019–2024) have repositioned this scaffold as a critical chemotype for Central Nervous System (CNS) therapeutics.
Specifically, the 3,4-dimethyl substitution pattern provides unique physicochemical advantages—enhanced lipophilicity and metabolic stability—over the unsubstituted or mono-substituted parent rings, making it an ideal "scaffold hop" candidate for optimizing CNS penetration.
Key Biological Profiles
| Activity Class | Primary Target/Mechanism | Clinical/Preclinical Relevance |
| CNS Modulation (Primary) | M4 Muscarinic Acetylcholine Receptor (mAChR) | High: Preclinical candidates for Schizophrenia and Alzheimer's disease. Acts as a Positive Allosteric Modulator (PAM).[1][2][3][4][5][6][7][8][9] |
| Antimicrobial | DNA Gyrase / Topoisomerase IV | Moderate: Broad-spectrum activity against Gram-negative bacteria (E. coli). |
| Anticancer | Tyrosine Kinase Inhibition / Tubulin Polymerization | Emerging: Cytotoxicity against solid tumor lines (MCF-7, HepG2). |
Primary Biological Activity: M4 Muscarinic Receptor Modulation[5][11][12]
The most authoritative application of 3,4-dimethylcinnoline derivatives lies in the development of M4 PAMs . This work, pioneered by researchers at Vanderbilt University (Temple et al., 2019), utilized the scaffold to solve critical attrition issues (clearance and protein binding) found in earlier quinoline-based leads.
Mechanism of Action: Allosteric Modulation
Unlike orthosteric agonists that bind to the acetylcholine site, 3,4-dimethylcinnoline derivatives bind to an allosteric site on the M4 receptor.
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Effect: They potentiate the response of the receptor to the endogenous ligand (acetylcholine).
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Benefit: This maintains the temporal and spatial fidelity of physiological signaling, reducing side effects associated with constant activation (e.g., receptor desensitization).
Structure-Activity Relationship (SAR)
The 3,4-dimethyl pattern is not arbitrary; it is a result of precise "scaffold hopping" to optimize the Multi-Parameter Optimization (MPO) score.
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The "Tie-Back" Strategy: The 3,4-dimethyl group effectively "ties back" the flexible regions found in previous thienopyridazine cores, locking the molecule into a bioactive conformation that fits the M4 allosteric pocket.
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3-Methyl vs. 4-Methyl: Both positions are critical. Removal of either methyl group significantly drops potency (EC₅₀ increases >10-fold) or increases metabolic clearance.
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Carboxamide Linker: A carboxamide moiety at position 6 or 7 is essential for hydrogen bonding within the receptor pocket.
M4 PAM SAR Visualization
The following diagram illustrates the logical flow of the SAR optimization that led to the 3,4-dimethylcinnoline consensus.
Caption: SAR evolution of 3,4-dimethylcinnoline M4 PAMs showing critical substitution roles.
Secondary Biological Activities
Antimicrobial Activity
While less specific than the M4 activity, the 3,4-dimethylcinnoline core retains the antimicrobial "heritage" of the general cinnoline class (e.g., cinoxacin).
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Spectrum: Active against Gram-negative bacteria (E. coli, P. aeruginosa).
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Mechanism: Inhibition of DNA Gyrase (Topoisomerase II) . The planar cinnoline ring intercalates into bacterial DNA, while the 3,4-dimethyl substitution adds lipophilicity, aiding penetration through the bacterial cell wall.
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Potency: Generally moderate (MIC 12.5–50 µg/mL) unless coupled with a sulfonamide or piperazine moiety at position 6.
Anticancer (Cytotoxicity)
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Targets: Tubulin polymerization and Tyrosine Kinases.
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Efficacy: 3,4-Dimethyl derivatives have shown IC₅₀ values in the micromolar range against MCF-7 (breast) and HeLa (cervical) lines.
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Key Insight: The 3,4-dimethyl group prevents rapid oxidative metabolism by liver enzymes (CYP450), extending the half-life of cytotoxic agents compared to their non-methylated analogs.
Chemical Synthesis of the Core
To access these biological activities, the synthesis of the 3,4-dimethylcinnoline core is required. The two most reliable protocols are the Richter Synthesis and the Grignard-Cyclization method .
Protocol: Grignard-Mediated Synthesis
This method is preferred for generating the 3,4-dimethyl substitution pattern specifically.
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Starting Material: 1-(2-Aminophenyl)propan-1-one (o-aminopropiophenone).
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Grignard Addition:
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Reagents: Methylmagnesium iodide (MeMgI) in dry ether.
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Procedure: Add MeMgI dropwise to the ketone at 0°C. Reflux for 1 hour.
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Intermediate: Forms the carbinol intermediate.
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Cyclization & Dehydration:
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Reagents: Heat with mineral acid (HCl) or polyphosphoric acid (PPA).
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Mechanism: Dehydration followed by intramolecular diazonium cyclization (if proceeding via diazonium) or direct condensation. Note: For 3,4-dimethyl, the Richter cyclization of the diazonium salt of o-aminoalkenylbenzenes is often more direct.
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Purification: Recrystallization from ethanol/water.
Synthesis Workflow Visualization
Caption: Step-wise synthesis of the 3,4-dimethylcinnoline core via Grignard addition.
Experimental Protocols for Biological Evaluation
M4 PAM Functional Assay (Calcium Mobilization)
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Cell Line: CHO-K1 cells stably expressing human M4 receptor and Gαqi5 (chimeric G-protein to couple M4 to calcium release).
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Protocol:
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Plating: Seed cells (50,000/well) in 384-well black-walled plates. Incubate overnight.
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Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
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Compound Addition: Add 3,4-dimethylcinnoline test compounds (10-point concentration response). Incubate for 10 mins (this tests for agonist mode).
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EC₂₀ Challenge: Add Acetylcholine at an EC₂₀ concentration.
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Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) using a FLIPR Tetra.
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Analysis: PAM activity is calculated as the increase in fluorescence Area Under Curve (AUC) relative to the EC₂₀ acetylcholine control.
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Antimicrobial Susceptibility (Broth Microdilution)
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Strains: E. coli ATCC 25922, S. aureus ATCC 29213.
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Protocol:
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Prepare stock solution of 3,4-dimethylcinnoline derivative in DMSO.
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Dilute in Mueller-Hinton Broth to range 0.5 – 128 µg/mL.
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Inoculate with bacterial suspension (5 x 10⁵ CFU/mL).
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Incubate at 37°C for 18–24 hours.
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Endpoint: MIC is the lowest concentration showing no visible growth.
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References
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Temple, K. J., Engers, J. L., Long, M. F., et al. (2019).[3][7][9][10] "Discovery of a novel 3,4-dimethylcinnoline carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping." Bioorganic & Medicinal Chemistry Letters, 29(21), 126678.[5][10] Link
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Mishra, P., Saxena, V., et al. (2015). "Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives." The Pharma Innovation Journal, 4(10), 68-73. Link
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Tonk, R. K., Bawa, S., et al. (2012). "Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents." European Journal of Medicinal Chemistry, 57, 176-184. Link
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Science of Synthesis. (2003). "Product Class 9: Cinnolines." Thieme Connect. Link
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